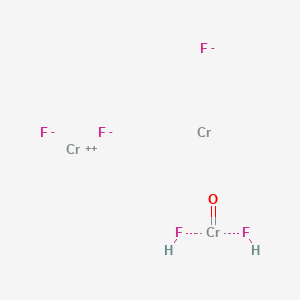
Chromium;chromium(2+);oxochromium;trifluoride;dihydrofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ?(2)-chromium(2+) ?(1)-chromium(1+) difluoro(oxo)chromium trifluoride is a complex chromium-based compound. Chromium compounds are known for their diverse oxidation states and significant roles in various industrial and chemical processes. This particular compound features multiple chromium ions in different oxidation states, along with fluorine and oxygen atoms, making it a subject of interest for researchers studying coordination chemistry and redox reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ?(2)-chromium(2+) ?(1)-chromium(1+) difluoro(oxo)chromium trifluoride typically involves the reaction of chromium salts with fluorinating agents under controlled conditions. One common method includes the use of chromium(III) fluoride and a reducing agent to achieve the desired oxidation states of chromium. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity ?(2)-chromium(2+) ?(1)-chromium(1+) difluoro(oxo)chromium trifluoride suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation-Reduction Reactions: The compound can undergo redox reactions due to the presence of chromium in multiple oxidation states.
Substitution Reactions: Fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Non-aqueous solvents like tetrahydrofuran or acetonitrile are often used to facilitate reactions.
Major Products Formed
Oxidation Products: Higher oxidation state chromium compounds.
Reduction Products: Lower oxidation state chromium compounds or chromium metal.
Substitution Products: Compounds with different halogens or functional groups replacing fluorine.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a catalyst in various organic and inorganic reactions due to its redox properties.
Material Science: Used in the synthesis of advanced materials with unique electronic and magnetic properties.
Biology and Medicine
Biochemical Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medical Imaging: Potential use in imaging techniques due to its unique electronic properties.
Industry
Electronics: Used in the production of electronic components and devices.
Coatings: Applied in protective coatings due to its resistance to corrosion and oxidation.
Mecanismo De Acción
The compound exerts its effects primarily through redox reactions, where it can either donate or accept electrons. This ability to undergo oxidation and reduction makes it a versatile agent in various chemical processes. The molecular targets and pathways involved include interactions with other metal ions, organic molecules, and biological macromolecules, leading to changes in their oxidation states and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Chromium(III) fluoride
- Chromium(II) oxide
- Chromium hexafluoride
Uniqueness
- Multiple Oxidation States : Unlike many other chromium compounds, ?(2)-chromium(2+) ?(1)-chromium(1+) difluoro(oxo)chromium trifluoride features chromium in both +2 and +1 oxidation states.
- Complex Structure : The presence of both fluorine and oxygen atoms in the compound’s structure adds to its complexity and reactivity.
- Versatility : Its ability to participate in a wide range of chemical reactions makes it unique among chromium compounds.
Propiedades
Fórmula molecular |
Cr3F5H2O- |
|---|---|
Peso molecular |
269.00 g/mol |
Nombre IUPAC |
chromium;chromium(2+);oxochromium;trifluoride;dihydrofluoride |
InChI |
InChI=1S/3Cr.5FH.O/h;;;5*1H;/q;;+2;;;;;;/p-3 |
Clave InChI |
YMNLNWWYAFXHFZ-UHFFFAOYSA-K |
SMILES canónico |
O=[Cr].F.F.[F-].[F-].[F-].[Cr].[Cr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















